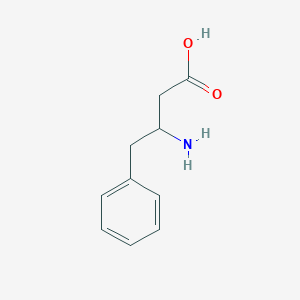

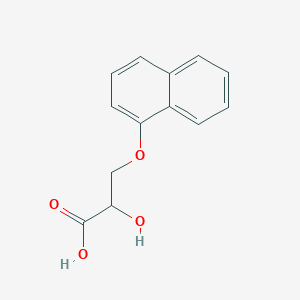

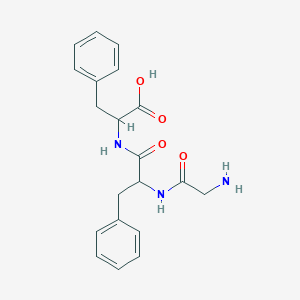

![molecular formula C9H7N3S2 B077944 8-甲基噻唑并[4',5':5,6]苯并[1,2-d]异噻唑-2-胺 CAS No. 13399-27-4](/img/structure/B77944.png)

8-甲基噻唑并[4',5':5,6]苯并[1,2-d]异噻唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 8-Methylthiazolo[4',5':5,6]benzo[1,2-d]isothiazol-2-amine often involves complex reactions, including regioselective amination and cycloaddition processes. For example, the regioselective synthesis of 2-aminotriazinones demonstrates the intricacy of synthesizing such heterocyclic compounds, utilizing reactions with O-(2,4-dinitrophenyl)hydroxylamine as an amino-transfer agent (Sanemitsu et al., 1983). Moreover, novel 1,2,4-triazolo isoquinoline derivatives have been synthesized starting from 2-phenylethan-1-ol derivative in a synthetic sequence involving 1,3-dipolar [3 + 2] cycloaddition, highlighting the diverse synthetic routes available for these molecules (Swapnaja et al., 2019).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by extensive hydrogen bonding and π-π stacking interactions, which contribute to their stability and potential reactivity. For instance, the molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, though not the exact compound , reveals insights into the structural aspects of similar heterocycles, including hydrogen bonding and stacking interactions (Hwang et al., 2006).

Chemical Reactions and Properties

Compounds within this class undergo various chemical reactions, including aminolysis, cyclization, and rearrangement. For example, the reaction of 4-substituted 5H-1,2,3-dithiazoles with primary and secondary amines results in the synthesis of 1,2,5-thiadiazoles and 2-iminothioacetamides, demonstrating the reactivity of similar heterocyclic systems (Konstantinova et al., 2010). This reactivity is crucial for the synthesis and functionalization of complex molecules like 8-Methylthiazolo[4',5':5,6]benzo[1,2-d]isothiazol-2-amine.

Physical Properties Analysis

The physical properties of such compounds are influenced by their molecular structure. The presence of intermolecular hydrogen bonding and π-π stacking interactions affects their melting points, solubility, and crystalline structure. However, specific physical properties for 8-Methylthiazolo[4',5':5,6]benzo[1,2-d]isothiazol-2-amine are not detailed in the available literature but can be inferred from similar compounds.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity with various reagents, are defined by the functional groups present in the molecule. The nitrogen atoms in the heterocyclic rings contribute to the basicity, while the sulfur and additional nitrogen atoms can influence the compound's reactivity towards nucleophilic and electrophilic reagents. Similar compounds exhibit diverse reactivities, such as the synthesis of triazolo[4,3-a]pyrazines from phenylacetonitriles, showcasing the versatile chemical behavior of these molecules (Kelley et al., 1995).

科学研究应用

抗菌活性

噻唑已被发现具有抗菌特性。 例如,磺胺唑,一种噻唑衍生物,被用作抗菌药物 .

抗逆转录病毒活性

噻唑也用于抗逆转录病毒药物。 利托那韦,一种用于治疗 HIV/AIDS 的药物,含有噻唑部分 .

抗真菌活性

阿巴芬净,一种抗真菌药物,是另一个基于噻唑的化合物的例子 .

抗癌活性

噻唑已被发现具有抗癌特性。 替唑呋喃是一种用于癌症治疗的基于噻唑的药物 .

抗阿尔茨海默病活性

降压活性

未来方向

Thiazoles have been the subject of much research due to their diverse biological activities . Future research may continue to explore the potential applications of thiazole derivatives, including “8-Methylthiazolo[4’,5’:5,6]benzo[1,2-d]isothiazol-2-amine”, in various fields such as medicinal chemistry.

作用机制

Target of Action

It is known that thiazole derivatives have diverse biological activities and can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways, leading to downstream effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Result of Action

Thiazole derivatives are known to have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

属性

IUPAC Name |

8-methyl-[1,3]thiazolo[5,4-e][1,2]benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3S2/c1-4-7-6(14-12-4)3-2-5-8(7)13-9(10)11-5/h2-3H,1H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHAESNALJWWJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC2=C1C3=C(C=C2)N=C(S3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

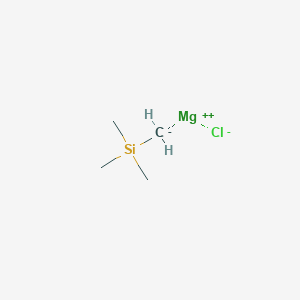

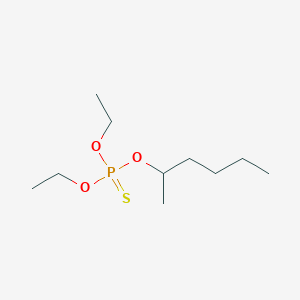

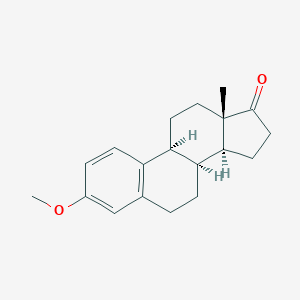

![(3S)-3,3aβ,4,5,5a,6,7,9,9aβ,9bα-Decahydro-3β,5aα,9α-trimethylnaphtho[1,2-b]furan-2,8-dione](/img/structure/B77861.png)

![Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]-](/img/structure/B77874.png)